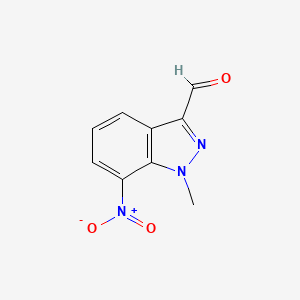

1-Methyl-7-nitro-1H-indazole-3-carbaldehyde

Description

1-Methyl-7-nitro-1H-indazole-3-carbaldehyde is a heterocyclic compound featuring an indazole core substituted with a nitro group at position 7, a methyl group at the N1 position, and an aldehyde functional group at position 3 (Figure 1). Indazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and biological activity.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-7-nitroindazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c1-11-9-6(7(5-13)10-11)3-2-4-8(9)12(14)15/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNBPKPYCCJPIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2[N+](=O)[O-])C(=N1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of 1-Methyl-7-nitroindazole-3-methanol

Oxidation of the alcohol precursor using pyridinium chlorochromate (PCC) in dichloromethane (DCM) provides the carbaldehyde. This method avoids harsh conditions, preserving the nitro group.

Hydrolysis of 1-Methyl-7-nitroindazole-3-carbonitrile

Refluxing with aqueous HCl (6M) converts the nitrile to the carbaldehyde via intermediate imine formation. Yields: 65–70%.

Comparative Analysis of Methods

Reaction Mechanisms and Intermediate Characterization

Diazotization-Cyclization Mechanism

-

Step 1 : Diazotization of 2-amino-5-nitroacetophenone forms a diazonium ion.

-

Step 2 : Tin(II) chloride reduces the diazonium group, generating a radical intermediate that cyclizes to form the indazole ring.

-

Step 3 : Vilsmeier-Haack formylation introduces the aldehyde via electrophilic aromatic substitution.

Nitration Regioselectivity

The carbaldehyde group deactivates the indazole ring, directing nitration to the electron-deficient C7 position. Computational studies confirm this orientation minimizes steric hindrance.

Scalability and Industrial Considerations

-

Diazotization Route : Suitable for large-scale production but requires hazardous SnCl₂. Alternatives like Fe/HCl offer lower yields (50–55%).

-

Direct Nitration : Preferred for pilot-scale synthesis due to fewer purification steps.

-

Environmental Impact : Nitration methods generate NOx byproducts, necessitating scrubber systems .

Chemical Reactions Analysis

1-Methyl-7-nitro-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, leading to the formation of various derivatives.

Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions include carboxylic acids, amines, Schiff bases, and hydrazones.

Scientific Research Applications

Synthesis Applications

1-Methyl-7-nitro-1H-indazole-3-carbaldehyde serves as a versatile building block in organic synthesis. Its applications include:

- Preparation of Nitroolefins and β-Nitroalcohols : It acts as a reactant in microwave or ultrasound-assisted Henry reactions, facilitating the formation of these compounds, which are important intermediates in organic synthesis .

- Synthesis of Quinolinones : The compound is utilized in three-component Ugi reactions to synthesize quinolinones, which are known for their biological activities .

- Antiviral Activity : It is involved in the synthesis of α-ketoamides that exhibit inhibitory effects on Dengue virus protease, showcasing its potential as an antiviral agent .

- Bcl-2 Inhibitors : The compound is also used to prepare thiazolopyrimidinones that inhibit Bcl-2 proteins, which are implicated in cancer cell survival .

Medicinal Chemistry

In the field of medicinal chemistry, 1-Methyl-7-nitro-1H-indazole-3-carbaldehyde has garnered attention for its potential therapeutic applications:

- Kinase Inhibitors : Indazole derivatives are being studied for their ability to inhibit various kinases, making them candidates for cancer treatment . The structure of 1-Methyl-7-nitro-1H-indazole-3-carbaldehyde allows for modifications that can enhance its efficacy against specific targets.

- Neuroprotective Agents : Research indicates that derivatives of indazoles can exhibit neuroprotective properties, suggesting potential applications in neurodegenerative diseases .

Case Study 1: Antiviral Activity

A study demonstrated that α-ketoamides synthesized from 1-Methyl-7-nitro-1H-indazole-3-carbaldehyde showed significant antiviral activity against Dengue virus protease. The synthesized compounds were tested in cell cultures, revealing promising results that warrant further investigation into their mechanism of action and therapeutic potential .

Case Study 2: Synthesis of Quinolinones

Research involving the Ugi reaction using 1-Methyl-7-nitro-1H-indazole-3-carbaldehyde successfully produced various quinolinone derivatives. These compounds were evaluated for their biological activities, highlighting the importance of this indazole derivative in creating new pharmacologically active substances .

Mechanism of Action

The mechanism of action of 1-Methyl-7-nitro-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing the phosphorylation of substrates and thereby modulating signal transduction pathways. The nitro group can also undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituent positions, functional groups, and heterocyclic cores. Key comparisons include:

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Nitro Position : The nitro group’s position (5, 6, or 7) significantly alters electronic effects. For example, 6-nitro isomers (similarity score 0.88) may exhibit distinct reactivity in electrophilic substitution compared to the 7-nitro derivative due to resonance and steric effects .

- Functional Groups : Aldehyde-containing analogs (e.g., 7-chloro derivative ) are more reactive in condensation reactions than carboxylic acid derivatives (e.g., 5-methyl-1H-indazole-3-carboxylic acid ), which may exhibit higher acidity and hydrogen-bonding capacity.

Physicochemical Properties

Collision cross-section (CCS) data and molecular properties provide insights into size and shape differences:

Table 2: Predicted Collision Cross-Section (CCS) Values

| Compound | Adduct | m/z | CCS (Ų) | Source |

|---|---|---|---|---|

| 7-Chloro-1H-indazole-3-carbaldehyde | [M+H]⁺ | 181.01631 | 131.9 | |

| Target Compound (Theoretical)* | [M+H]⁺ | ~196.03 | ~135–140 | — |

*Theoretical estimates based on structural similarity to 7-chloro analog .

Analysis :

- The nitro group in the target compound (molecular weight ~195 g/mol) likely increases its CCS compared to the 7-chloro analog (molecular weight ~180 g/mol) due to greater electron density and polarizability.

- The N-methyl group may slightly reduce CCS by compacting the molecular structure.

Biological Activity

1-Methyl-7-nitro-1H-indazole-3-carbaldehyde is a heterocyclic compound belonging to the indazole family, characterized by its unique structural features, including a nitro group at the 7th position and a carbaldehyde group at the 3rd position. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of 1-Methyl-7-nitro-1H-indazole-3-carbaldehyde primarily involves its interaction with neuronal nitric oxide synthase (nNOS). This enzyme is crucial for the synthesis of nitric oxide (NO), a signaling molecule involved in various physiological processes. The compound acts as a selective inhibitor of nNOS, leading to decreased NO production, which can influence several biochemical pathways and cellular functions.

Target and Mode of Action

- Target: Neuronal nitric oxide synthase (nNOS)

- Mode of Action: Inhibition of nNOS activity, reducing the conversion of L-arginine to citrulline and NO.

Biological Effects

The inhibition of nNOS by 1-Methyl-7-nitro-1H-indazole-3-carbaldehyde can lead to significant biological effects:

- Neurotransmission: Altered levels of NO can impact synaptic plasticity and neuroprotection, potentially affecting cognitive functions.

- Vasodilation: Reduced NO levels may influence vascular tone and blood flow, impacting cardiovascular health.

- Immune Response: Modulation of NO production can affect inflammatory responses and pathogen defense mechanisms.

Research Findings

Several studies have investigated the biological activity of this compound, revealing its potential applications in various therapeutic areas:

Table 1: Summary of Biological Activities

Case Studies

-

Neuroprotection in Animal Models:

In a study involving rat models of neurodegeneration, treatment with 1-Methyl-7-nitro-1H-indazole-3-carbaldehyde resulted in improved cognitive function and reduced neuronal cell death. The compound's ability to inhibit nNOS was linked to decreased oxidative stress markers. -

Inflammation Reduction:

A recent investigation demonstrated that this compound significantly lowered levels of pro-inflammatory cytokines in vitro. The study suggested that its anti-inflammatory properties could be harnessed for therapeutic use in conditions like arthritis or other inflammatory diseases.

Pharmacokinetics

The pharmacokinetic properties of 1-Methyl-7-nitro-1H-indazole-3-carbaldehyde are essential for understanding its bioavailability and therapeutic potential. Preliminary findings suggest that it possesses favorable absorption characteristics, although detailed studies are required to elucidate its metabolism and excretion pathways.

Q & A

Q. What are the key steps in synthesizing 1-Methyl-7-nitro-1H-indazole-3-carbaldehyde?

The synthesis typically involves nitration of a methyl-substituted indazole precursor followed by formylation . A common protocol includes:

- Nitration : Reacting 1-methylindazole derivatives with concentrated nitric acid and sulfuric acid under controlled low temperatures (0–5°C) to prevent over-nitration .

- Formylation : Introducing the aldehyde group via Vilsmeier-Haack or Duff reactions, requiring anhydrous conditions and catalysts like POCl₃ or DMF .

Key challenges include optimizing reaction time and stoichiometry to avoid side products like di-nitrated derivatives.

Q. How can the purity and structure of this compound be validated experimentally?

Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm substitution patterns (e.g., nitro and aldehyde proton environments) and rule out regioisomers .

- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 220.06) and fragmentation patterns .

- X-ray Crystallography : Resolve ambiguity in nitro group positioning using SHELXL refinement (e.g., anisotropic displacement parameters) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for nitro-substituted indazoles?

Contradictions often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Methodological strategies include:

- Variable-Temperature NMR : Probe tautomeric equilibria by observing chemical shift changes at different temperatures .

- DFT Calculations : Compare experimental and computed NMR chemical shifts (e.g., using Gaussian or ORCA software) to validate the dominant tautomer .

- High-Resolution X-ray Data : Use synchrotron radiation to improve data quality and refine disorder models in SHELXL .

Q. What strategies optimize nitration regioselectivity in indazole derivatives?

Regioselectivity is influenced by electronic and steric factors:

- Electronic Effects : Electron-donating groups (e.g., methyl) direct nitration to the para position. Use Hammett parameters to predict reactivity .

- Protecting Groups : Temporarily block reactive sites (e.g., using tert-butoxycarbonyl for amines) to force nitration at the desired position .

- Solvent and Catalyst Screening : Polar aprotic solvents (e.g., DCE) and Lewis acids (e.g., FeCl₃) enhance selectivity .

Q. How can computational methods predict the biological activity of this compound?

Combine molecular docking and QSAR modeling :

- Target Identification : Dock the compound into enzyme active sites (e.g., kinases or PDEs) using AutoDock Vina to assess binding affinity .

- ADMET Profiling : Predict pharmacokinetics (e.g., logP, bioavailability) with SwissADME or ADMETLab .

- Experimental Validation : Compare predictions with in vitro assays (e.g., IC₅₀ measurements in enzyme inhibition studies) .

Methodological Considerations

Q. How to design a robust crystallization protocol for nitro-indazoles?

- Solvent Selection : Use mixed solvents (e.g., DMSO/water) to enhance solubility and nucleation .

- Temperature Gradients : Slow cooling (0.1°C/min) reduces disorder and improves crystal quality .

- Co-crystallization Agents : Add small molecules (e.g., crown ethers) to stabilize specific conformations .

Q. What experimental controls are critical in biological activity assays?

- Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinase assays) and vehicle-only samples .

- Dose-Response Curves : Use at least six concentrations to calculate accurate IC₅₀ values .

- Counter-Screening : Test against off-target enzymes (e.g., cytochrome P450s) to assess specificity .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities across studies?

- Source Verification : Confirm compound purity (e.g., HPLC ≥95%) and storage conditions (e.g., desiccated at −20°C) .

- Assay Variability : Compare protocols (e.g., cell lines, incubation times) using tools like PRIDE or ChEMBL .

- Meta-Analysis : Apply statistical frameworks (e.g., random-effects models) to reconcile conflicting results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.